molecular formula C13H15ClN2O B1424312 8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile CAS No. 890100-92-2

8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile

Cat. No.: B1424312
CAS No.: 890100-92-2
M. Wt: 250.72 g/mol
InChI Key: PWIGUWRQNRQJTN-UHFFFAOYSA-N
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Description

8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 4-position and an oxooctanenitrile chain at the 8-position

Properties

IUPAC Name

8-(4-chloropyridin-3-yl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-12-7-9-16-10-11(12)13(17)6-4-2-1-3-5-8-15/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIGUWRQNRQJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700279
Record name 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-92-2
Record name 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride with a chlorinating reagent to produce 4-chloropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the oxooctanenitrile chain.

Industrial Production Methods

Industrial production of 4-chloropyridine, a key intermediate, can be achieved through a one-pot reaction involving pyridine and a chlorinating reagent. This method is advantageous due to its simplicity, mild reaction conditions, and high safety, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-pyridyl derivatives: Compounds with similar pyridine ring structures but different substituents.

    Oxooctanenitrile derivatives: Compounds with similar nitrile chains but different aromatic rings.

Uniqueness

8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile is unique due to the combination of a chlorine-substituted pyridine ring and an oxooctanenitrile chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and an oxo group, contributing to its reactivity and biological interactions. The molecular formula is C13H14ClN2OC_{13}H_{14}ClN_{2}O with a molecular weight of approximately 250.72 g/mol.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₁₃H₁₄ClN₂O
Molecular Weight250.72 g/mol
Functional GroupsNitrile, Ketone, Chlorine, Pyridine
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorine atom and the oxo group enhance its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on biomolecules.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds, altering their function.
  • Receptor Binding: It may act as a ligand for certain receptors, modulating signaling pathways.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent.
  • Anticancer Activity: Preliminary investigations indicate cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects: Emerging evidence suggests it could protect neuronal cells from oxidative stress.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
AnticancerCytotoxic effects on cancer cellsCancer Research Journal
NeuroprotectiveProtection against oxidative stressNeurobiology Reports

Case Studies

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Study: A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cancer Cell Line Research: Research conducted on various cancer cell lines revealed that treatment with this compound resulted in significant apoptosis (programmed cell death), indicating its potential as an anticancer agent.

Synthesis and Applications

This compound is synthesized through a multi-step process involving the reaction of 4-chloro-3-pyridinecarboxaldehyde with appropriate alkylating agents under controlled conditions.

Applications Include:

  • Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents.
  • Agrochemicals: It can be utilized in formulating pesticides or herbicides due to its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile
Reactant of Route 2
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8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile

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